
1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride is a synthetic organic compound It is characterized by the presence of two 4-chlorophenyl groups and an octylamino group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride typically involves the following steps:
Formation of the Ethanone Backbone: The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Octylamino Group: The octylamino group can be attached via a nucleophilic substitution reaction, where an octylamine reacts with the ethanone backbone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
化学反应分析
Types of Reactions
1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
相似化合物的比较
Similar Compounds
- 1,2-Bis(4-chlorophenyl)-2-(methylamino)ethanone;hydrochloride
- 1,2-Bis(4-chlorophenyl)-2-(ethylamino)ethanone;hydrochloride
Uniqueness
1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride is unique due to the presence of the octylamino group, which may confer distinct physicochemical properties and biological activities compared to its analogs.
属性
CAS 编号 |
5340-89-6 |
|---|---|
分子式 |
C22H28Cl3NO |
分子量 |
428.8 g/mol |
IUPAC 名称 |
1,2-bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C22H27Cl2NO.ClH/c1-2-3-4-5-6-7-16-25-21(17-8-12-19(23)13-9-17)22(26)18-10-14-20(24)15-11-18;/h8-15,21,25H,2-7,16H2,1H3;1H |
InChI 键 |
WVPNIRFLHISCNO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCNC(C1=CC=C(C=C1)Cl)C(=O)C2=CC=C(C=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine](/img/structure/B15174868.png)
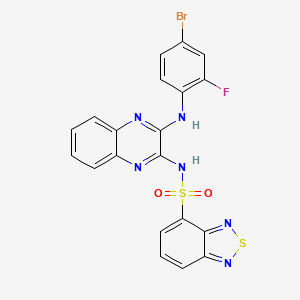
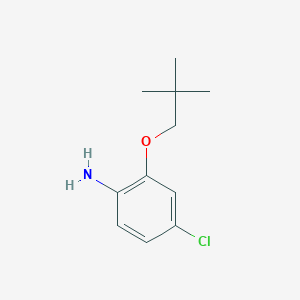
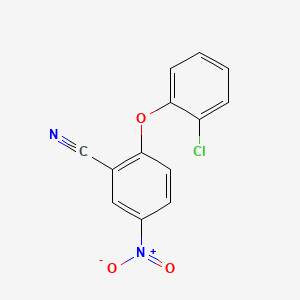
![1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15174889.png)
![Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174902.png)
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B15174907.png)
![6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)-](/img/structure/B15174908.png)
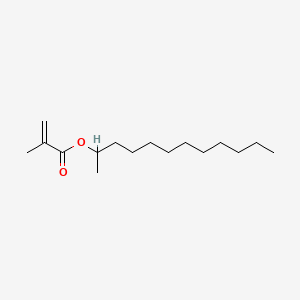
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-](/img/structure/B15174937.png)
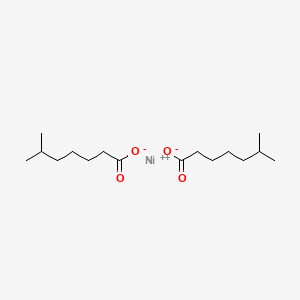
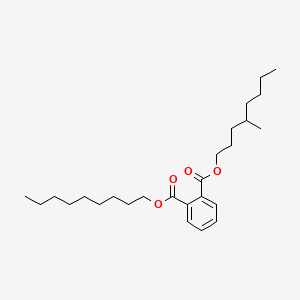
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)
